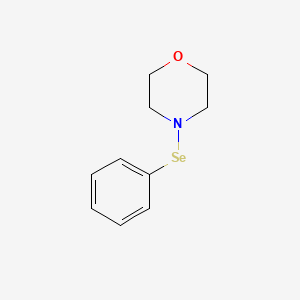
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- is a coordination compound that features cobalt as the central metal ion, coordinated with ethylenediamine and mercurictetrathiocyanato ligands. Coordination compounds like this one are known for their diverse structures and properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- typically involves the reaction of cobalt salts with ethylenediamine and mercurictetrathiocyanato ligands under controlled conditions. The process generally includes:
Dissolving cobalt salts: (such as cobalt chloride) in water.
Adding ethylenediamine: to the solution to form the bis(ethylenediamine)cobalt complex.
Introducing mercurictetrathiocyanato: to the mixture, allowing the formation of the final coordination compound.
Industrial Production Methods
Industrial production methods for such coordination compounds often involve large-scale reactions in reactors with precise control over temperature, pH, and concentration to ensure high yield and purity. The use of automated systems for mixing and monitoring can enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- can undergo various chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the coordination sphere can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or hydrazine.
Substitution reactions: Often involve other ligands like ammonia or phosphines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state cobalt complexes, while substitution reactions may produce new coordination compounds with different ligands.
Applications De Recherche Scientifique
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- has several scientific research applications:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in catalysis and materials science for its unique chemical properties.
Mécanisme D'action
The mechanism of action of cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt center can interact with molecular targets, influencing biochemical pathways and cellular functions. For example, its antimicrobial activity may be related to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(III) dicarboxylato bis-ethylenediamine nitrates: Similar in structure but with different ligands.
Cobalt(III) ammine complexes: Such as [Co(NH3)6]3+, which also feature cobalt in a high oxidation state with different ligands.
Uniqueness
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- is unique due to the presence of both ethylenediamine and mercurictetrathiocyanato ligands, which confer distinct chemical and physical properties
Propriétés
| 80732-89-4 | |
Formule moléculaire |
C8H16CoHgN8S4 |
Poids moléculaire |
612.1 g/mol |
Nom IUPAC |
cobalt(2+);ethane-1,2-diamine;mercury(2+);tetrathiocyanate |
InChI |
InChI=1S/2C2H8N2.4CHNS.Co.Hg/c2*3-1-2-4;4*2-1-3;;/h2*1-4H2;4*3H;;/q;;;;;;2*+2/p-4 |
Clé InChI |
UMXLUQOARRCWKQ-UHFFFAOYSA-J |
SMILES canonique |
C(CN)N.C(CN)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Co+2].[Hg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



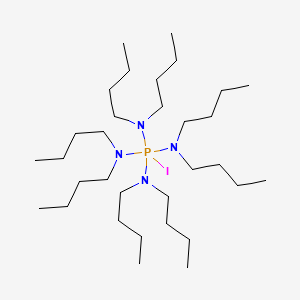
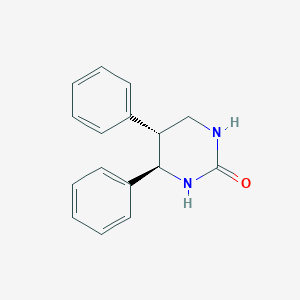

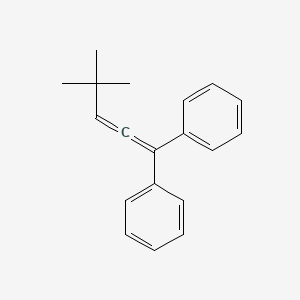

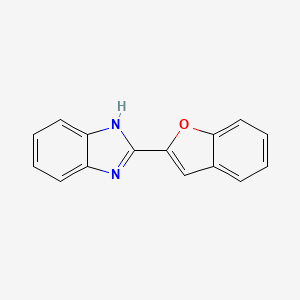
![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)

